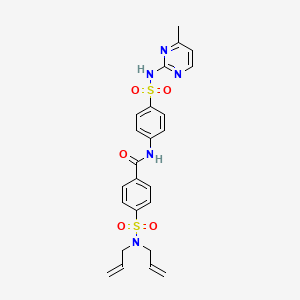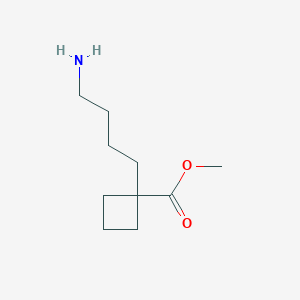![molecular formula C15H16F3N3O4 B2395459 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1022424-71-0](/img/structure/B2395459.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule that contains several functional groups. It has a trifluoromethyl group attached to an oxadiazole ring, which is known for its electron-withdrawing properties. The molecule also contains two methoxy groups attached to a phenyl ring, which are electron-donating groups. The presence of both electron-donating and electron-withdrawing groups could give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the phenyl rings are likely to be planar due to the conjugation of pi electrons. The trifluoromethyl group might introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole ring might undergo electrophilic aromatic substitution reactions, while the methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar trifluoromethyl group might give it a certain degree of solubility in both polar and nonpolar solvents .科学的研究の応用
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, closely related to the compound , have been extensively studied for their broad therapeutic applications. These compounds are known for their effective binding with various enzymes and receptors due to their unique structural features, which include a five-membered aromatic ring similar to pyridine. This enables them to exhibit a wide range of bioactivities. Research indicates that 1,3,4-oxadiazole-based compounds hold significant promise in the treatment of various ailments, including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine reactions, parasitic infections, obesity, viral diseases, and more. Their development is seen as valuable, contributing to medicinal chemistry and pharmacology (G. Verma et al., 2019).
Advances in Oxadiazole Derivatives for Pharmacological Applications
Recent studies on oxadiazole, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, underscore their significant pharmacological properties. These derivatives have been demonstrated to exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The latest research focuses on compounds containing oxadiazole rings published between 2020 and 2022, highlighting the ongoing interest and potential of these compounds in medicinal chemistry and pharmacology. This suggests a continuing trend in exploring oxadiazole derivatives for their wide-ranging pharmacological benefits (Jing-Jing Wang et al., 2022).
Oxadiazole Scaffolds in Drug Development
The oxadiazole core, particularly 1,3,4-oxadiazole compounds, plays a crucial role in new drug development due to its versatile pharmacological properties. These compounds serve as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters. Their applications extend beyond pharmacology to include uses in polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The wide-ranging pharmacological activities of 1,3,4-oxadiazole derivatives, such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects, highlight their importance in synthetic medicinal chemistry (Kavita Rana et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c1-23-10-4-3-9(7-11(10)24-2)5-6-19-13(22)8-12-20-14(25-21-12)15(16,17)18/h3-4,7H,5-6,8H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQMPRYDXBXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=N2)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)
![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)
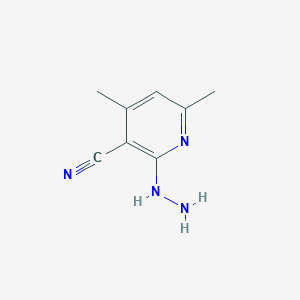
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)
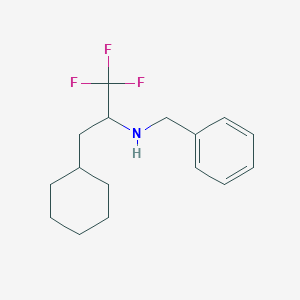
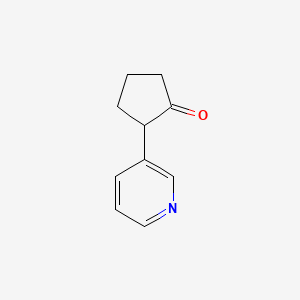
![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)
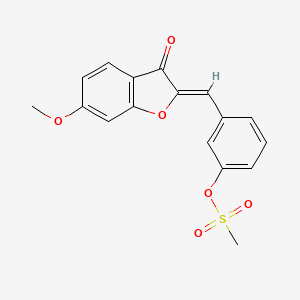
![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)
